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Compound of Interest

Compound Name: Chlorfenapyr

Cat. No.: B1668718

Introduction

Chlorfenapyr is a broad-spectrum pro-insecticide and miticide belonging to the pyrrole class of
compounds.[1] Developed from a microbially produced compound, it is utilized to control a wide
range of agricultural pests, including those resistant to carbamate, organophosphate, and
pyrethroid insecticides.[2] Its biological activity is dependent on its metabolic activation within
the target organism to a more toxic form.[3][4] This unique mechanism of action, which disrupts
cellular energy production, necessitates a thorough understanding of its toxicological profile in
non-target organisms and its overall environmental impact.[5] This technical guide provides a
comprehensive overview of the toxicology and ecotoxicology of chlorfenapyr, summarizing
key quantitative data, detailing experimental protocols, and visualizing critical pathways and
processes for researchers and drug development professionals.

Mechanism of Action

Chlorfenapyr itself is a pro-insecticide and must undergo metabolic activation to exert its toxic
effects.[1] In the target organism, mixed-function oxidases, a type of cytochrome P450 enzyme,
catalyze the oxidative removal of the N-ethoxymethyl group.[1][2][4] This biotransformation
yields the active metabolite, known as CL 303268 or tralopyril, which is significantly more toxic
than the parent compound.[6][7]

The active metabolite, tralopyril, functions as a potent uncoupler of oxidative phosphorylation
within the mitochondria.[1][8][9] It disrupts the proton gradient across the inner mitochondrial
membrane, which is essential for the synthesis of adenosine triphosphate (ATP).[2][9] By
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dissipating this gradient, tralopyril inhibits the conversion of adenosine diphosphate (ADP) to
ATP, effectively halting cellular energy production.[3][6] This disruption leads to cellular
dysfunction, ultimately resulting in cell death and the mortality of the organism.[1][3]
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Caption: Metabolic activation of Chlorfenapyr and its mitochondrial mode of action.
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Mammalian Toxicology

Chlorfenapyr exhibits moderate acute toxicity via the oral route and low toxicity via the dermal
route.[10] The primary target organ for toxicity is the central nervous system, with chronic
administration inducing neurohistological changes in rats and mice.[3][10]

Data Presentation

Table 1: Acute Toxicity of Chlorfenapyr in Mammalian Species

Endpoint Species Route Value Reference
LDso Rat Oral 441 mglkg bw [6]1[71[11][12]
LDso Mouse Oral 45 mg/kg bw [71[11]

LDso Rabbit Dermal >2000 mg/kg bw  [6][11]

| LCso | Rat | Inhalation | 0.83 mg/L (4-hour) |[11] |

Table 2: Sub-chronic and Chronic Toxicity of Chlorfenapyr

Key Effects at

Study Type Species NOAEL Reference
IR £ LOAEL
Decreased
2.8 mglkg feed
18-Month .
. Mouse bwl/day (20 consumption [11]
Dietary
ppm) and body
weight gain.

Reduced body
2.9 mg/k weight gain,
24-Month Dietary  Rat I ) a9 ) [11]
bw/day (60 ppm) increased liver

weight.

) o No evidence of
Carcinogenicity Rat & Mouse - ) . [11]
carcinogenicity.
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| Acute Neurotoxicity | Rat | 45 mg/kg bw | Clinical signs of toxicity (lethargy). [[11] |

Table 3: Reproductive and Developmental Toxicity of Chlorfenapyr

Key Effects at

Study Type Species NOAEL Reference
LOAEL
Two- Decreased
. 5 mglkg .
Generation body weight
. Rat bwl/day (60 [11][13]
Reproduction ) and body
m
(Parental) i weight gain.
) No effects
Two-Generation
) 44 mg/kg bw/day  observed up to
Reproduction Rat ] [11][13]
N (600 ppm) the highest dose
(Fertility)
tested.
Reduced body
Developmental weight gain and
Rat 25 mg/kg/day [13]
(Maternal) feed/water
consumption.
No
developmental
Developmental o
(Fetal) Rat 225 mg/kg/day toxicity observed  [11][13]
eta
up to the highest
dose.
Developmental ) Decreased body
Rabbit 5 mg/kg bw/day ] ) [11]
(Maternal) weight gain.
No
developmental
Developmental ) o
Rabbit 30 mg/kg bw/day  toxicity observed  [11]

(Fetal)

up to the highest

dose.

| Developmental Neurotoxicity (Offspring) | Rat | 10 mg/kg bw/day | Increased incidence of

multifocal vacuolation of brain white matter. [[11] |
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Table 4: Acute Toxicity of Major Metabolite

Compound Species Route LDso Reference

| Tralopyril ( CL 303268 ) | Rat | Oral | 27 - 28.7 mg/kg bw |[7][11][14] |

Ecotoxicology

Chlorfenapyr poses a significant risk to non-target organisms, particularly birds and aquatic
species, to which it is highly toxic.[15][16][17] Its environmental persistence and potential for
bioaccumulation are also key concerns in its ecotoxicological profile.

Data Presentation
Table 5: Avian Toxicology of Chlorfenapyr

Endpoint Species Value Classification Reference
Bobwhite

Acute Oral . . . .

5 Quail (Colinus 34 mgl/kg Highly Toxic [16]

50

virginianus)
Mallard Duck

Acute Oral LDso (Anas 8.3 - 10 mg/kg Very Highly Toxic ~ [16][17]
platyrhynchos)
Red-winged
Blackbird ] )

Acute Oral LDso ) 2.2 mg/kg Very Highly Toxic  [16]
(Agelaius

phoeniceus)

| Chronic NOAEC | Mallard Duck (Anas platyrhynchos) | 0.5 mg/kg-diet | Reproductive effects
at low concentrations. [[16] |

Table 6: Aquatic Ecotoxicology of Chlorfenapyr
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. . Value (96- L
Endpoint Species Classification Reference
hour)
Rainbow Trout ]
Very Highly
LCso (Oncorhynchu 7.4 pg/L . [17]
. Toxic
s mykiss)
Zebrafish (Danio
LCso 15 ug/L Very Highly Toxic  [17]

rerio)

| LCso | Japanese Carp (Cyprinus carpio) | 0.5 pg/L | Very Highly Toxic |[17] |

Table 7: Toxicity to Non-Target Terrestrial Invertebrates

Endpoint Species Value Classification Reference
Honeybee
Acute Contact . . .
5 (Apis 0.2 p g/bee Highly Toxic [17]
> mellifera)

| LCso | Earthworm (Eisenia fetida) | 22 mg/kg | Moderately Toxic |[17] |

Table 8: Environmental Fate and Bioaccumulation
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Persistence/Po

Parameter Matrix Value . Reference
tential
. Soil (Aerobic, .
Half-life (DTso) . 157 - 418 days  Persistent [11]
Field)
) Soil (Aerobic, 241 - >1000 i
Half-life (DTso) Very Persistent [11]
Lab) days
Half-life Water ~0.8 years Persistent [9]
Half-life Sediment ~1.1 years Persistent 9]
Moderate
Log Kow - 4.83 Bioaccumulation [14]
Potential

| Bioaccumulation Factor (BCF) | Zebrafish | 864.6 - 1321.9 | High Bioaccumulation [[17][18] |

Experimental Protocols

Toxicological and ecotoxicological studies for chemical registration typically follow
internationally accepted methodologies, such as the OECD Guidelines for the Testing of
Chemicals, to ensure data consistency and reliability.[19][20]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure
(UDP) (Based on OECD TG 425)

This method is used to determine the acute oral LDso while minimizing the number of animals
used.[21]

» Test System: Young adult rats (e.g., Sprague-Dawley), typically females as they are often
slightly more sensitive. Animals are fasted prior to dosing.

o Dose Administration: The test substance is administered in a single dose by oral gavage.
The volume administered is kept constant by adjusting the concentration of the dosing
preparation.
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 Sighting Study: A preliminary study may be conducted with single animals dosed sequentially
at fixed intervals to identify a dose range for the main study.

e Main Study (Up-and-Down Dosing):
o Asingle animal is dosed at the best estimate of the LDso.
o If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.75).
o If the animal dies, the next animal is dosed at a lower level.

o This process continues, reversing the direction of dosing based on the outcome for each
animal.

» Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin, fur, eyes, behavior, autonomic activity), and body weight changes for up to 14 days.

» Termination and Analysis: All animals are subjected to gross necropsy. The LDso is
calculated from the results using the method of maximum likelihood. The stopping criterion
for the test is typically when three out of five consecutive animals have had their dose
reversed.
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Caption: Experimental workflow for an Acute Oral Toxicity study (OECD TG 425).
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Protocol: Combined Chronic Toxicity/Carcinogenicity
Study (Based on OECD TG 453)

This long-term study evaluates both non-neoplastic toxicity and potential carcinogenicity.[22]

Test System: Typically rodents (rats and mice), with groups of at least 50 animals of each
sex per dose level for the carcinogenicity phase.

o Dose Administration: The test substance is administered daily in the diet, drinking water, or
by gavage for the majority of the animal's lifespan (e.g., 24 months for rats, 18 months for
mice).

o Dose Selection: At least three dose levels plus a concurrent control group are used. The
highest dose should elicit signs of minimal toxicity without significantly altering lifespan
(Maximum Tolerated Dose, MTD). Lower doses are set as fractions of the high dose.

e Observations:

o In-life: Daily clinical observations, detailed physical examinations weekly, body weight and
food/water consumption measurements weekly for the first 13 weeks and monthly
thereafter.

o Hematology & Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24
months for analysis.

o Termination and Analysis:
o All animals, including those that die or are euthanized, undergo a full gross necropsy.

o Organs are weighed, and a comprehensive list of tissues from all animals is preserved for
histopathological examination.

o Statistical analysis is performed on tumor incidence, mortality, body weight, and clinical
pathology data to determine the No-Observed-Adverse-Effect Level (NOAEL) and assess
carcinogenicity.

Environmental Risk Assessment Framework
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The environmental risk of a pesticide like chlorfenapyr is determined by comparing its

predicted environmental concentration (PEC) with the concentration at which no adverse

effects are expected (Predicted No-Effect Concentration, PNEC).

o Exposure Assessment: This involves evaluating the pesticide's environmental fate—how it

moves and persists in soil, water, and air—to estimate the concentrations non-target

organisms will be exposed to (PEC).[11]

o Effects Assessment: This uses data from ecotoxicology studies (e.g., LCso, NOEC) to

determine the concentration below which harmful effects are unlikely to occur (PNEC).

o Risk Characterization: The PEC is divided by the PNEC. A risk quotient (PEC/PNEC) greater
than 1 indicates a potential risk to the environment, which may trigger risk mitigation

measures.

Exposure Assessment

Environmental Fate - [PiEltz

. - > Environmental
(Persistence, Mobility) Concentration (PEC)

Effects Assessment

Predicted
No-Effect
Concentration (PNEC)

Ecotoxicity Studies
(LD50, LC50, NOEC)

] Risk Characterization Risk Management
(Risk Quotient = PEC / PNEC) & Mitigation

Click to download full resolution via product page

Caption: Logical framework for environmental risk assessment of a pesticide.

Conclusion

Chlorfenapyr is a moderately toxic compound to mammals via acute oral exposure but

demonstrates significant reproductive and neurotoxic potential upon repeated exposure. Its

active metabolite, tralopyril, is a potent disruptor of mitochondrial energy production. From an

ecotoxicological perspective, chlorfenapyr poses a high risk due to its very high toxicity to
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avian and aquatic organisms, combined with its environmental persistence and potential for
bioaccumulation. A comprehensive understanding of these toxicological endpoints is critical for
conducting accurate risk assessments and establishing safe use guidelines to protect human
health and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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